molecular formula C8H12N2O B15322730 2-[(4-Methyl-2-pyridinyl)amino]-ethanol

2-[(4-Methyl-2-pyridinyl)amino]-ethanol

Cat. No.: B15322730
M. Wt: 152.19 g/mol
InChI Key: RYIZUWRHJVYFRK-UHFFFAOYSA-N
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Description

2-[(4-methyl-1,2-dihydropyridin-2-ylidene)amino]ethan-1-ol is a compound that belongs to the class of dihydropyridines Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-1,2-dihydropyridin-2-ylidene)amino]ethan-1-ol typically involves the reaction of 4-methyl-1,2-dihydropyridine with aminoethanol under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their conversion to the final product. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methyl-1,2-dihydropyridin-2-ylidene)amino]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in more saturated compounds .

Scientific Research Applications

2-[(4-methyl-1,2-dihydropyridin-2-ylidene)amino]ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-methyl-1,2-dihydropyridin-2-ylidene)amino]ethan-1-ol involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, the compound can modulate their activity, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-methyl-1,2-dihydropyridin-2-ylidene)amino]ethan-1-ol is unique due to its specific structural features and the presence of both amino and hydroxyl functional groups.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-[(4-methylpyridin-2-yl)amino]ethanol

InChI

InChI=1S/C8H12N2O/c1-7-2-3-9-8(6-7)10-4-5-11/h2-3,6,11H,4-5H2,1H3,(H,9,10)

InChI Key

RYIZUWRHJVYFRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NCCO

Origin of Product

United States

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